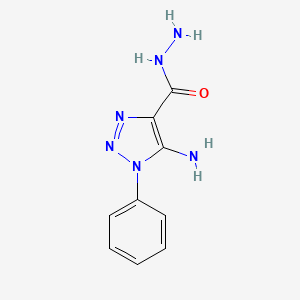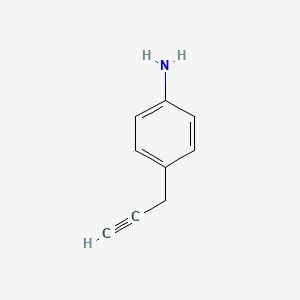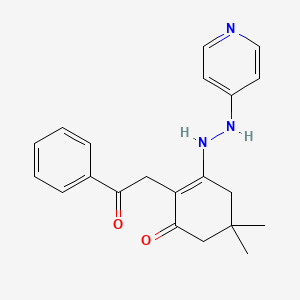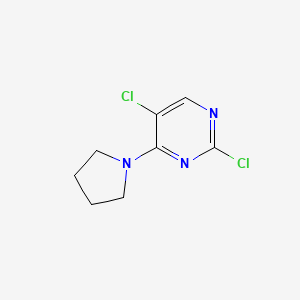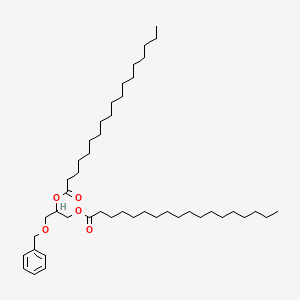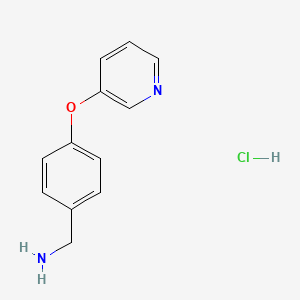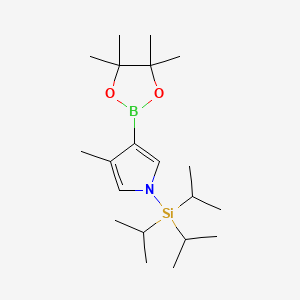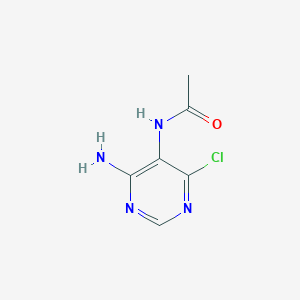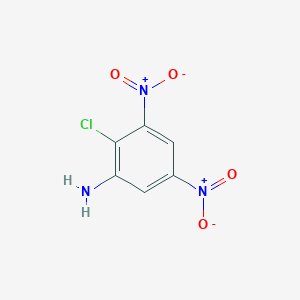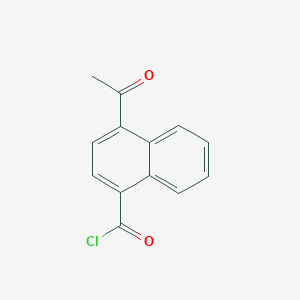![molecular formula C12H15NO5S2 B13986078 Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate CAS No. 78614-29-6](/img/structure/B13986078.png)
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate is an organic compound with the molecular formula C12H15NO5S2. It is known for its unique structure, which includes a sulfonylcarbamoyl group attached to a propanoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable carbamate precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonylcarbamoyl intermediate. This intermediate is then reacted with methyl 3-mercaptopropanoate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl or carbamoyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate involves its interaction with specific molecular targets. The sulfonylcarbamoyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This compound can also modulate signaling pathways by affecting the function of key proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(4-methylphenyl)sulfonylcarbamoyl]propanoate
- Methyl 3-[(4-methylphenyl)sulfonylcarbamoylthio]propanoate
- Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfinyl]propanoate
Uniqueness
Methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate is unique due to its specific sulfonylcarbamoylsulfanyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78614-29-6 |
|---|---|
Molecular Formula |
C12H15NO5S2 |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
methyl 3-[(4-methylphenyl)sulfonylcarbamoylsulfanyl]propanoate |
InChI |
InChI=1S/C12H15NO5S2/c1-9-3-5-10(6-4-9)20(16,17)13-12(15)19-8-7-11(14)18-2/h3-6H,7-8H2,1-2H3,(H,13,15) |
InChI Key |
AFYCJSBLKAVFAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)SCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


